(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine
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Overview
Description
(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine is an organic compound with the molecular formula C13H26N2. This compound is characterized by a cyclohexene ring attached to a diethylaminoethylamine group. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine typically involves the reaction of cyclohex-3-en-1-ylmethanol with 2-(diethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-ylmethyl ketone, while substitution reactions may produce various substituted amines .
Scientific Research Applications
(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethylamine: Similar structure but lacks the diethylaminoethyl group.
2-(Diethylamino)ethylamine: Contains the diethylaminoethyl group but lacks the cyclohexene ring.
Uniqueness
(Cyclohex-3-en-1-ylmethyl)[2-(diethylamino)ethyl]amine is unique due to the combination of the cyclohexene ring and the diethylaminoethyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-6,13-14H,3-4,7-12H2,1-2H3 |
InChI Key |
IZXVBBFLYJWRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1CCC=CC1 |
Origin of Product |
United States |
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